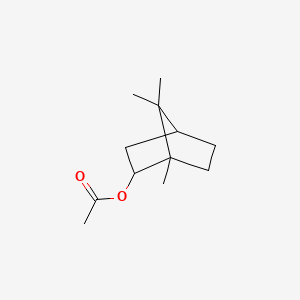

(+)-Bornyl acetate

Description

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKLUUHTZCSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859098 | |

| Record name | acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma, Colourless solid; Sweet herbaceous odour | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220-224 °C, BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |

| Record name | Isobornyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

190 °F (88 °C) /closed cup/ | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-74 | |

| Record name | Isobornyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in most fixed oils and in mineral oil, Soluble in alcohol, fixed oils; slightly soluble in propylene glycol, In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin, Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Practically insoluble to insoluble in water | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |

| Record name | Isobornyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |

| Record name | Isobornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978 at °C, 0.981-0.985, 0.979-0.984, 0.981-0.987 | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |

| Record name | Isobornyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |

| Record name | Isobornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.6 [mmHg] | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to very pale straw-colored liquid | |

CAS No. |

76-49-3, 92618-89-8, 125-12-2, 5655-61-8, 20347-65-3 | |

| Record name | BORNYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BORNYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-born-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,4R)-bornyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobornyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of (+)-Bornyl Acetate in Wurfbainia villosa

Executive Summary

Wurfbainia villosa (synonym Amomum villosum), a medicinal plant widely used in traditional Chinese medicine, is a significant natural source of (+)-bornyl acetate (B1210297), its primary bioactive and aromatic compound.[1][2] This monoterpene ester possesses a range of pharmacological activities, making its biosynthetic pathway a critical area of research for metabolic engineering and drug development. This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-bornyl acetate in W. villosa, detailing the key enzymatic steps, presenting quantitative data on enzyme activity and metabolite accumulation, and outlining the experimental protocols for pathway elucidation.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Wurfbainia villosa is a three-step enzymatic pathway that converts the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into the final ester product. The pathway is primarily active in the seeds of the plant, where the compound accumulates.[1][3]

-

Cyclization of GPP: The pathway initiates with the cyclization of GPP, catalyzed by the enzyme (+)-bornyl diphosphate synthase (WvBPPS). This reaction forms the bicyclic intermediate, (+)-bornyl diphosphate (BPP).[3]

-

Dephosphorylation of BPP: The intermediate (+)-BPP is subsequently hydrolyzed by a bornyl diphosphate diphosphatase (BDD) to remove the diphosphate group, yielding the alcohol intermediate, (+)-borneol.

-

Acetylation of (+)-Borneol: In the final and rate-limiting step, (+)-borneol is acetylated using acetyl-CoA as the acyl donor. This reaction is catalyzed by a specific borneol acetyltransferase (WvBAT), a member of the BAHD acyltransferase superfamily, to produce this compound.

Caption: The biosynthetic pathway of this compound in Wurfbainia villosa.

Key Enzymes and Genetic Basis

Research has identified the specific genes and characterized the key enzymes responsible for this compound production in W. villosa.

-

(+)-Bornyl Diphosphate Synthase (WvBPPS): This terpene synthase is the first committed enzyme in the pathway, catalyzing the conversion of the acyclic GPP to the bicyclic bornyl diphosphate scaffold. The gene WvBPPS has been cloned and functionally characterized.

-

Borneol Acetyltransferase (WvBAT): The final step is catalyzed by borneol acetyltransferase (BAT). A genome-wide analysis of W. villosa identified 64 genes belonging to the BAHD acyltransferase family. Through in vitro functional characterization, eight of these enzymes were confirmed to be borneol acetyltransferases. Notably, WvBAT3 and WvBAT4 were identified as the two key enzymes for this compound synthesis in seeds. They exhibit a higher catalytic efficiency for the endogenous (+)-borneol substrate compared to other isomers and are specifically expressed in the seeds, correlating with the accumulation of bornyl acetate.

Quantitative Data

Substrate Specificity of Key Borneol Acetyltransferases (WvBATs)

While eight WvBATs can produce bornyl acetate, their efficiency with different stereoisomers of borneol varies. The endogenous substrate in W. villosa seeds is (+)-borneol. The table below summarizes the substrate preference for the key identified enzymes.

| Enzyme | Substrate Utilized | Catalytic Efficiency | Key Finding |

| WvBAT3 | (+)-Borneol, (-)-Borneol | Higher for (+)-Borneol | Identified as a key BAT for this compound synthesis in seeds. |

| WvBAT4 | (+)-Borneol, (-)-Borneol | Higher for (+)-Borneol | Also identified as a key BAT, with expression patterns matching product accumulation. |

| Other WvBATs | Primarily (-)-Borneol | Lower for (+)-Borneol | Five of the eight identified WvBATs can catalyze (+)-borneol. |

Accumulation of Bornyl Acetate During Fruit Development

The synthesis of bornyl acetate is developmentally regulated, with content increasing significantly as the fruit matures. This accumulation correlates with the expression levels of key biosynthetic genes like WvBAT3 and WvBAT4.

| Fruit Development Stage | Relative Content of Bornyl Acetate | Observation |

| 7 Days After Pollination (DAP) | Base Level | Low initial concentration. |

| 30 Days After Pollination (DAP) | 169.3% increase from 7 DAP | A sharp increase in accumulation occurs. |

| 30 - 80 DAP | Stable, high level | Content remains high, indicating this is the optimal period for biosynthesis. |

Experimental Protocols

The elucidation of the this compound pathway involved several key experimental procedures.

Protocol: Gene Cloning and Functional Characterization of WvBATs

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from W. villosa seeds, followed by first-strand cDNA synthesis using a reverse transcriptase kit.

-

Gene Amplification: Candidate WvBAT genes, identified from genomic and transcriptomic data, are amplified from the cDNA using gene-specific primers.

-

Vector Ligation: The amplified PCR product is cloned into an expression vector (e.g., pET-28a(+)) suitable for heterologous protein expression in E. coli.

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16°C) to ensure proper protein folding.

-

Protein Purification: Cells are harvested and lysed. The recombinant His-tagged WvBAT protein is purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Protein purity is confirmed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for WvBAT Activity

This assay quantifies the ability of the purified recombinant enzyme to synthesize bornyl acetate.

-

Reaction Mixture Preparation: The reaction is performed in a total volume of 250–350 µL. The mixture contains:

-

Buffer: 20 mM sodium hydrogen phosphate (B84403) (pH 9.0) with 10% glycerol.

-

Enzyme: 20–80 µg of purified recombinant WvBAT protein.

-

Substrates: 0.2 mM acetyl-CoA and 0.02 mM of a terpene alcohol substrate (e.g., (+)-borneol, (-)-borneol, isoborneol).

-

-

Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and products are extracted by adding an equal volume of an organic solvent such as n-hexane or ethyl acetate, followed by vortexing and centrifugation.

-

Analysis: The organic phase containing the bornyl acetate product is collected for GC-MS analysis.

Protocol: Chiral Metabolite Analysis by GC-MS

To distinguish between different stereoisomers of borneol and bornyl acetate, a specialized GC-MS method is required.

-

Sample Preparation: The n-hexane extract from the enzyme assay or from plant tissue is concentrated under a gentle stream of nitrogen.

-

GC-MS Instrument: A gas chromatograph coupled with a mass spectrometer is used.

-

Chiral Column: A chiral capillary column, such as a CycloSil-B, is essential for separating the (+) and (-) enantiomers.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-400).

-

-

Compound Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards of this compound and (-)-bornyl acetate.

Experimental and Analytical Workflow

The overall workflow for identifying and characterizing the genes in the this compound pathway follows a logical progression from genomic analysis to in vitro validation.

References

- 1. Frontiers | Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of (+)-Bornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of (+)-Bornyl acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this bicyclic monoterpene ester.

Spectroscopic Data Presentation

The structural characterization of (+)-Bornyl acetate is achieved through a combination of spectroscopic techniques. The quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below for clear comparison and reference.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: ¹H NMR Chemical Shift Data for this compound [1][2]

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-2 | 4.884 |

| H-3exo | 2.350 |

| H-3endo | 1.29 |

| H-4 | 1.940 |

| H-5exo | 1.744 |

| H-5endo | 1.23 |

| H-6exo | 1.671 |

| H-6endo | 0.969 |

| CH₃-C1 | 0.906 |

| CH₃-C7 (syn) | 0.874 |

| CH₃-C7 (anti) | 0.830 |

| CH₃ (acetate) | 2.057 |

Note: Assignments are based on 2D NMR techniques such as HMQC and HMBC.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 49.0 |

| C-2 | 80.2 |

| C-3 | 36.9 |

| C-4 | 44.9 |

| C-5 | 28.0 |

| C-6 | 26.5 |

| C-7 | 47.9 |

| C-8 (CH₃-C1) | 13.7 |

| C-9 (CH₃-C7 syn) | 19.8 |

| C-10 (CH₃-C7 anti) | 18.9 |

| C=O (acetate) | 170.8 |

| CH₃ (acetate) | 21.3 |

Infrared (IR) Spectroscopic Data

The IR spectrum highlights the functional groups present in this compound. The data is presented as absorption frequencies in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2957 | C-H stretch (alkane) | C-H |

| 1740 | C=O stretch (ester) | Carbonyl |

| 1369 | C-H bend (gem-dimethyl) | C(CH₃)₂ |

| 1240 | C-O stretch (ester) | Ester |

| 1028 | C-O stretch | C-O |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectral Data for this compound [3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | 2 | [M]⁺ (Molecular Ion) |

| 154 | 15 | [M - C₂H₂O]⁺ |

| 136 | 100 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 121 | 80 | [C₉H₁₃]⁺ |

| 95 | 95 | [C₇H₁₁]⁺ |

| 43 | 70 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and placed in a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is added to the NMR tube to dissolve the sample.

-

The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

2.1.2. Data Acquisition

-

NMR spectra are acquired on a 400 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse sequence is used. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

2.1.3. Data Processing

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectra.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

-

As this compound is a low-melting solid or viscous liquid at room temperature, the neat liquid film method is employed.

-

A single drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin, uniform film of the sample.

2.2.2. Data Acquisition

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

-

The sample is scanned over the range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier transformed to produce the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

A dilute solution of this compound is prepared by dissolving 1 µL of the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

2.3.2. Data Acquisition

-

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

1 µL of the prepared sample is injected into the GC inlet.

-

The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components.

-

The eluting compounds are ionized by electron impact (EI) at 70 eV.

-

The mass analyzer scans a mass range of m/z 40-400.

2.3.3. Data Analysis

-

The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of this compound.

-

The mass spectrum corresponding to the GC peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

-

The fragmentation pattern is compared with spectral libraries (e.g., NIST) to confirm the identity of the compound.

Visualization of the Structural Elucidation Workflow

The logical flow of the structural elucidation process for this compound is depicted in the following diagram.

References

Enantiomeric Forms of Bornyl Acetate: A Technical Guide to Their Distinct Properties and Analysis

Introduction

Bornyl acetate (B1210297) is a bicyclic monoterpenoid, an organic compound naturally occurring in the essential oils of various coniferous trees, most notably pines and firs, where it is a primary contributor to their characteristic "piney" aroma.[1][2][3] It exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (+)-bornyl acetate (the dextrorotatory or d-form) and (-)-bornyl acetate (the levorotatory or l-form).[1][2] While sharing the same chemical formula (C₁₂H₂₀O₂) and molecular weight (196.29 g/mol ), these stereoisomers exhibit distinct physicochemical and biological properties. This divergence is of critical importance in pharmacology, fragrance, and food science, where the specific stereochemistry of a molecule can dictate its biological activity and sensory profile. This guide provides an in-depth technical overview of the unique characteristics of (+)- and (-)-bornyl acetate, detailed experimental protocols for their separation and analysis, and a review of their differential biological effects.

Physicochemical Properties of Bornyl Acetate Enantiomers

The physical properties of the enantiomers of bornyl acetate are largely identical, with the exception of their interaction with plane-polarized light. The racemic mixture exists as a colorless liquid, while the individual enantiomers can be isolated as colorless crystals.

| Property | This compound | (-)-Bornyl Acetate | Racemic Bornyl Acetate |

| CAS Number | 20347-65-3 | 5655-61-8 | 76-49-3 |

| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ |

| Molar Mass | 196.29 g/mol | 196.29 g/mol | 196.29 g/mol |

| Appearance | Colorless liquid or crystals | Solid, colorless or white crystals | Colorless liquid |

| Melting Point | 29 °C | 27-29 °C | Liquid at room temperature |

| Boiling Point | 228–231 °C | 223-224 °C | 228-231 °C |

| Density | ~0.985 g/mL at 25 °C | 0.981-0.985 g/mL | ~0.985 g/mL at 25 °C |

| Refractive Index | ~1.4635 (n20/D) | 1.462-1.466 | ~1.4635 (n20/D) |

| Specific Rotation (α) | +41° (neat) | -41° (neat) | 0° |

| Water Solubility | 23 mg/L (estimated) | Slightly soluble | Insoluble |

Distinct Biological and Pharmacological Properties

The chirality of bornyl acetate leads to significant differences in how each enantiomer interacts with biological systems, such as olfactory receptors and insect pheromone receptors.

| Property Domain | This compound | (-)-Bornyl Acetate | Notes |

| Natural Occurrence | Found in oils of the Cupressaceae (cypress) family and produced by insects. | Characteristic component of most conifer oils from the Pinaceae family. | The enantiomer produced by plants, (-)-bornyl acetate, does not attract insects that produce the (+)-form. |

| Odor Profile | Strong, camphoraceous, pine-needle-like odor. | Sweeter and milder flavor and aroma profile compared to the (+)-enantiomer. | The difference in sensory perception highlights the chiral nature of olfactory receptors. |

| Pheromonal Activity | Active sex pheromone mimic for the American cockroach (Periplaneta americana) at a dose of 0.05 mg. | Weak pheromonal activity for the American cockroach, active at a higher dose of 0.5 mg. | The (+)-enantiomer is ten times more potent as a pheromone mimic in this species. |

| Pharmacological Activity | Generally associated with the anti-inflammatory, analgesic, and sedative properties attributed to bornyl acetate. | Specifically shown to induce autonomic relaxation and reduce arousal levels after visual display terminal work in low doses. | While many studies refer to "bornyl acetate" generally, specific research points to the relaxing effects of the (-)-enantiomer. |

Anti-Inflammatory Mechanism of Action

Bornyl acetate, as a general compound, has been shown to exert significant anti-inflammatory effects. Research indicates that its mechanism involves the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, bornyl acetate can down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce nitric oxide (NO) production.

Experimental Protocols

Enantioselective Separation by Chiral Gas Chromatography (GC)

The separation of bornyl acetate enantiomers from an essential oil matrix is commonly achieved using chiral gas chromatography. This method relies on a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Objective: To resolve and quantify (+)- and (-)-bornyl acetate in an essential oil sample.

Methodology:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column with a chiral stationary phase is required. Cyclodextrin-based phases, such as those with 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are effective for separating terpene enantiomers.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the essential oil sample (diluted in a suitable solvent like hexane (B92381) if necessary) is injected in split mode (e.g., split ratio 100:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

Hold: Maintain 220°C for 5 minutes. (Note: This is a representative program and must be optimized for the specific column and sample matrix.)

-

-

Detector Temperature: 250°C (for FID).

-

Data Analysis: The enantiomers will appear as two separate, closely eluting peaks. Identification is confirmed by comparing retention times with authentic standards of (+)- and (-)-bornyl acetate. The enantiomeric ratio or enantiomeric excess (% ee) can be calculated from the peak areas.

In-Vitro Anti-Inflammatory Activity Assay

This protocol describes a common method to assess the anti-inflammatory potential of bornyl acetate enantiomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine if (+)- or (-)-bornyl acetate inhibits the inflammatory response in vitro.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds: Purified this compound and (-)-bornyl acetate, dissolved in DMSO.

-

Griess Reagent for nitrite (B80452) determination.

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound or (-)-bornyl acetate for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

NO Measurement:

-

Collect the cell culture supernatant from each well.

-

Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance. Compare the nitrite levels in the bornyl acetate-treated groups to the LPS-only control group. A significant reduction in nitrite indicates anti-inflammatory activity. A cell viability assay (e.g., MTT) should also be performed to ensure the observed effects are not due to cytotoxicity.

Conclusion

The enantiomers of bornyl acetate, (+)- and (-)-bornyl acetate, serve as a clear example of the principle of chirality in the natural world. While possessing nearly identical physical properties, their stereochemical differences lead to distinct biological activities, from sensory perception and insect communication to potentially nuanced pharmacological effects. The ability to separate and analyze these enantiomers using techniques like chiral chromatography is essential for quality control in the fragrance and essential oil industries and for advancing research into their specific therapeutic applications. The demonstrated anti-inflammatory action of bornyl acetate through the modulation of the NF-κB and MAPK pathways underscores its potential as a phytomedicinal agent, warranting further investigation into the specific contributions of each enantiomer to this activity.

References

A Technical Guide to the Historical Context, Synthesis, and Discovery of (+)-Bornyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene, is a significant organic compound with a characteristic pine-like aroma. It is found extensively in nature as a component of essential oils and is widely used in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the historical context surrounding the discovery and synthesis of (+)-bornyl acetate. It details both historical and contemporary experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the synthetic and biosynthetic pathways using logical diagrams. This document serves as a comprehensive resource for professionals engaged in research and development involving this versatile molecule.

Historical Context and Discovery

This compound is a naturally occurring compound, predominantly found in the essential oils of various plants, especially those from the Pinaceae (pine) and Cupressaceae (cypress) families.[1] Historically, the characteristic scent of pine needles has been attributed to the presence of this ester.[2] The levorotatory form, (-)-bornyl acetate, is also found in nature and is a characteristic component of most conifer oils.

The first synthesis of bornyl acetate was achieved in 1889 .[1] While the specific details of the initial discovery are not extensively documented in readily available literature, this period marked a significant era in the study of terpenes and essential oils, driven by the burgeoning fragrance and flavor industries. Early research focused on the isolation and characterization of compounds from natural sources, with subsequent efforts directed towards their synthetic replication.

Industrial synthesis methods evolved to meet commercial demand, with one of the primary approaches being the esterification of borneol with acetic acid.[3] Another significant method involves the treatment of camphene (B42988) with acetic acid, often utilizing a catalyst. These processes allowed for the large-scale production of bornyl acetate for its various applications.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | |

| Appearance | Colorless liquid or white crystals | |

| Melting Point | 29 °C | |

| Boiling Point | 221-231 °C | |

| Density | 0.981 - 0.985 g/mL at 25 °C | |

| Refractive Index | 1.462 - 1.466 at 20 °C | |

| Vapor Pressure | 0.228 mmHg at 25 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol |

Experimental Protocols

Historical Synthesis: Esterification of (+)-Borneol with Acetic Anhydride

This protocol is based on the classical Fischer esterification method, which would have been accessible to chemists in the late 19th century.

Objective: To synthesize this compound from (+)-Borneol and acetic anhydride.

Materials:

-

(+)-Borneol

-

Acetic anhydride

-

Sodium acetate (as a catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine one molar equivalent of (+)-Borneol with 1.2 molar equivalents of acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate to the mixture.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid and acetic anhydride.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.

-

Purify the resulting crude this compound by fractional distillation.

Modern Synthetic Protocol: Acid-Catalyzed Esterification of (+)-Borneol

This protocol represents a more contemporary approach to the synthesis of this compound.

Objective: To synthesize this compound using an acid catalyst.

Materials:

-

(+)-Borneol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve (+)-Borneol in an excess of glacial acetic acid and a volume of toluene.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the toluene and excess acetic acid using a rotary evaporator.

-

Purify the product by vacuum distillation to obtain pure this compound.

Visualization of Pathways and Workflows

Chemical Synthesis of this compound

The following diagram illustrates the general chemical synthesis of this compound from (+)-Borneol.

Caption: Chemical synthesis of this compound.

Biosynthesis of Bornyl Acetate

The biosynthesis of bornyl acetate in plants involves enzymatic reactions, starting from geranyl pyrophosphate (GPP).

Caption: Biosynthetic pathway of Bornyl Acetate.

Experimental Workflow for Synthesis and Analysis

This diagram outlines a typical laboratory workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for synthesis and analysis.

Conclusion

This compound has a rich history rooted in the early exploration of natural products. Its synthesis, first reported in 1889, has evolved from classical esterification methods to more efficient modern protocols. The compound's well-characterized physical and chemical properties have made it a staple in various industries. This guide provides a foundational understanding for scientists and researchers, offering a historical perspective, practical synthetic protocols, and key data to support further investigation and application of this important monoterpene ester.

References

(+)-Bornyl Acetate: A Comprehensive Technical Guide on its Role as a Volatile Organic Compound in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297) is a bicyclic monoterpene ester, recognized for its characteristic pine-like aroma and significant biological activities. As a volatile organic compound (VOC) produced by a variety of plants, it plays a crucial role in plant defense and communication. This technical guide provides an in-depth analysis of the biosynthesis, emission, and multifaceted functions of (+)-bornyl acetate in the plant kingdom. It is designed to serve as a critical resource for researchers in phytochemistry, chemical ecology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and diagrammatic representations of its metabolic and signaling pathways.

Introduction

Volatile organic compounds (VOCs) are essential mediators of plant interactions with their environment. Among these, terpenoids represent the largest and most diverse class of plant secondary metabolites. This compound, a monoterpenoid ester, is a prominent VOC found in numerous plant families, including Pinaceae (pines and firs), Lamiaceae (mints), and Zingiberaceae (gingers)[1]. It is a significant contributor to the fragrance of many essential oils and is known to possess a wide range of biological properties, including insecticidal, antimicrobial, and anti-inflammatory effects[1][2]. This guide delves into the technical aspects of this compound's role in plants, from its molecular synthesis to its ecological impact.

Biosynthesis of this compound

The biosynthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound are as follows:

-

Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Cyclization to (+)-Bornyl Diphosphate: GPP is cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form (+)-bornyl diphosphate.

-

Hydrolysis to (+)-Borneol: (+)-Bornyl diphosphate is then hydrolyzed to (+)-borneol. The specific phosphatase responsible for this step is not yet fully characterized.

-

Esterification to this compound: Finally, (+)-borneol is acetylated by borneol acetyltransferase (BAT) , utilizing acetyl-CoA as the acetyl donor, to produce this compound.

References

Therapeutic Potential of (+)-Bornyl Acetate: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and the acetate ester of borneol, is a prominent volatile compound found in the essential oils of numerous plants, particularly conifers.[1] Traditionally recognized for its characteristic pine-like aroma, it is extensively used in the fragrance and food industries.[1][2] Beyond its sensory attributes, a growing body of scientific evidence highlights the significant therapeutic potential of (+)-bornyl acetate. Preclinical studies have demonstrated its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, antimicrobial, and antioxidant properties.[3] This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to possess potent anti-inflammatory and immunomodulatory properties. Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, it has been observed to upregulate the anti-inflammatory cytokine IL-11 and reduce the production of nitric oxide (NO), a key inflammatory mediator.

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process by inhibiting the phosphorylation of IκB and the production of IKKs.

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.

Anticancer Activity

This compound has exhibited promising antiproliferative activity against a range of cancer cell lines, including cervical (HeLa), colon (HT29), lung (A549), and breast (MCF7) cancer cells. Studies suggest that its anticancer effects are mediated, at least in part, through the suppression of the Phosphatidylinositol-3-kinase/Protein Kinase B (PI3K/AKT) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion. By inhibiting this pathway, this compound can induce apoptosis, block the cell cycle, and inhibit cancer cell migration and invasion.

In colorectal cancer cells, this compound has been shown to suppress the PI3K/AKT pathway, leading to a cascade of events that culminates in reduced tumor growth.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in a cellular model of Alzheimer's disease. The mechanism underlying this effect involves the suppression of the Beclin-1-dependent autophagy pathway. Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. While essential for cellular homeostasis, its dysregulation is implicated in neurodegenerative diseases. In an okadaic acid-induced cytotoxicity model in PC12 cells, this compound was found to exert a neuroprotective effect by modulating this autophagic pathway.

This compound's neuroprotective action is linked to its ability to suppress the Beclin-1-dependent autophagy pathway, thereby mitigating cellular injury in a model of Alzheimer's disease.

Analgesic Properties

Studies utilizing animal models, such as the hot-plate and writhing tests, have confirmed the analgesic effects of this compound. These tests assess an agent's ability to alleviate pain induced by thermal and chemical stimuli, respectively. The observed analgesic activity suggests that this compound may have potential as a pain-relieving agent.

Antimicrobial and Antioxidant Activities

This compound has also been reported to possess antimicrobial and antioxidant properties. Its antimicrobial activity has been demonstrated against various bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values. The antioxidant capacity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data Summary

The following tables summarize the quantitative data on the therapeutic efficacy of this compound from various preclinical studies.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Human Cervix Carcinoma | 72.0 | |

| HT29 | Human Colon Carcinoma | 60.5 | |

| A549 | Human Lung Carcinoma | 44.1 | |

| MCF-7 | Human Breast Adenocarcinoma | 85.6 |

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Bacterial Strain | MIC Range (mg/mL) | Reference |

| Various microbial strains | 1.75 - 4.88 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further exploration of the therapeutic potential of this compound.

In Vivo Anti-inflammatory Assay: Dimethylbenzene-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound using a chemically-induced ear edema model in mice.

Materials:

-

Male Kunming mice (18-22 g)

-

This compound

-

Dimethylbenzene (xylene)

-

Vehicle (e.g., olive oil or Tween-80 saline solution)

-

Micropipettes

-

Punch biopsy tool (e.g., 6 mm diameter)

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group): a control group, a model group, positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Apply a fixed volume (e.g., 20 µL) of dimethylbenzene to both the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

-

Measurement of Edema: After a specific time (e.g., 30 minutes) following the application of dimethylbenzene, sacrifice the mice by cervical dislocation. Use a punch biopsy tool to remove circular sections from both the right (treated) and left (control) ears.

-

Quantification: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

Inhibition Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Weight_model - Weight_control) - (Weight_treated - Weight_control)] / (Weight_model - Weight_control) * 100

In Vitro Anticancer Assay: Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, HT29, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

IC50 Determination: Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Investigation

Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways like NF-κB, MAPK, and PI3K/AKT.

Materials:

-

Cell line of interest (e.g., RAW 264.7 for inflammation, colorectal cancer cells for PI3K/AKT)

-

This compound

-

Inducing agent (e.g., LPS for inflammation)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulating with the inducing agent (e.g., LPS) for a defined period (e.g., 15-60 minutes).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Analgesic Assay: Hot-Plate Test

Objective: To assess the central analgesic activity of this compound in mice.

Materials:

-

Male Kunming mice (18-22 g)

-

This compound

-

Hot-plate apparatus with adjustable temperature

-

Vehicle (e.g., saline with Tween-80)

-

Stopwatch

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize the mice to the experimental room for at least 1 hour. Before drug administration, place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Grouping and Administration: Randomly divide the mice into groups and administer different doses of this compound or vehicle orally or intraperitoneally.

-

Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

-

Analysis: Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups to determine the analgesic effect.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of this compound. Include a control with only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

Conclusion

This compound has emerged as a promising natural compound with a wide spectrum of therapeutic activities. Its well-defined mechanisms of action, particularly in the context of inflammation, cancer, and neuroprotection, make it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this multifaceted monoterpene. Further in-depth in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel therapeutic interventions for a range of human diseases.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Bornyl acetate.

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Bornyl Acetate (B1210297)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This method is particularly well-suited for the analysis of individual components within complex mixtures, such as essential oils.[2][3] (+)-Bornyl acetate is a monoterpene and a significant component of many essential oils, contributing to their characteristic fragrance. It is used in the food, flavor, and cosmetic industries and serves as a chemotaxonomic marker in some plant species.[4][5] This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

This section outlines the necessary materials, sample preparation steps, and instrumental parameters for the GC-MS analysis of this compound.

Materials and Reagents

-

Standard: this compound (CAS No: 76-49-3), analytical standard grade (≥98% purity)

-

Solvent: High-purity hexane (B92381) or ethyl acetate (GC grade or equivalent)

-

Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa

-

Pipettes: Calibrated micropipettes and tips

-

Internal Standard (Optional for Quantification): e.g., Nonane or other suitable n-alkane

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to obtain a clean, particle-free solution at a concentration suitable for GC-MS analysis, typically around 10 µg/mL.

Protocol for Standard Solution (10 µg/mL):

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solution (10 µg/mL): Perform a serial dilution. Transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

-

Transfer to Vial: Transfer approximately 1.5 mL of the working standard solution into an autosampler vial for analysis.

Protocol for Essential Oil Samples:

-

Dilution: Essential oil samples are typically highly concentrated and must be diluted prior to injection. Prepare a 1% (v/v) solution by diluting 10 µL of the essential oil in 990 µL of hexane. Further dilutions may be necessary depending on the concentration of bornyl acetate in the oil.

-

Filtration/Centrifugation: If the diluted sample contains any particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

-

Transfer to Vial: Transfer the final diluted and clarified sample into an autosampler vial.

GC-MS Instrumental Analysis